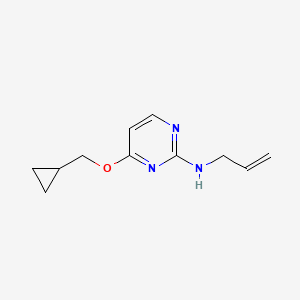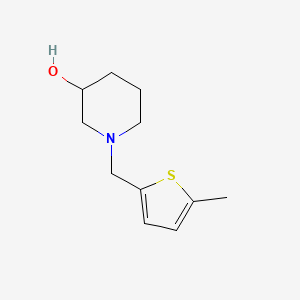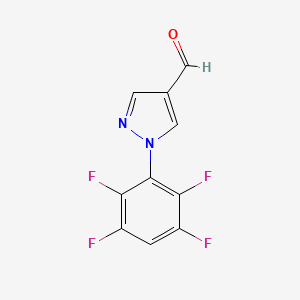![molecular formula C7H14N2O2 B1474114 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1566040-07-0](/img/structure/B1474114.png)
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One of the methods involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, for example, proline derivatives . A specific synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was achieved by the Petasis reaction .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 128.17 . Other properties such as its vibrational frequency have been studied, with a broad band at 3339 cm –1 being observed .Applications De Recherche Scientifique
Rearrangement of Beta-amino Alcohols via Aziridiniums
The study by Métro et al. (2010) reviews the rearrangement of beta-amino alcohols through aziridinium intermediates, highlighting a significant synthetic pathway that could be relevant to compounds similar to "2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one" (Métro, Duthion, Gomez Pardo, & Cossy, 2010). This process demonstrates the synthetic versatility of beta-amino alcohols, potentially offering insights into novel synthetic routes for related compounds.
Pyrrolidine in Drug Discovery
Li Petri et al. (2021) discuss the utility of the pyrrolidine ring, a core component of the compound , in drug discovery. The review highlights the pyrrolidine ring's importance due to its sp3-hybridization, contribution to stereochemistry, and the increased three-dimensional coverage provided by its non-planarity (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021). This underscores the compound's potential relevance in the design of biologically active molecules.
Hydroxycoumarins: Chemical and Biological Properties
The work by Yoda (2020) on 3-hydroxycoumarin offers insights into the synthesis, reactivity, and biological applications of hydroxycoumarin derivatives, suggesting a broader context for understanding the chemical and biological implications of compounds with similar functionalities (Yoda, 2020). Although not directly related, the discussion on hydroxycoumarin's applications could provide a comparative basis for the potential utility of "2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one" in various biological fields.
Supramolecular Capsules from Calixpyrrole Scaffolds
Ballester (2011) reviews the self-assembly of supramolecular capsules derived from calixpyrrole components, a topic that may offer insights into the structural and functional versatility of pyrrolidine-containing compounds (Ballester, 2011). This demonstrates the potential of pyrrolidine and related structures in the construction of complex molecular architectures with specific functionalities.
Orientations Futures
The pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in drug discovery and medicinal chemistry . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-7(11)9-2-1-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYRCHKRYAMFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



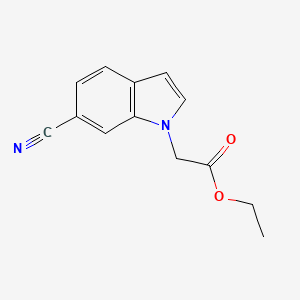



![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)
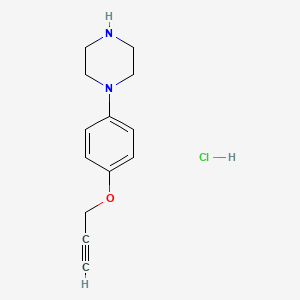
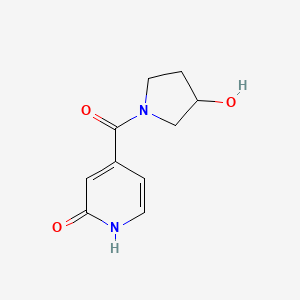
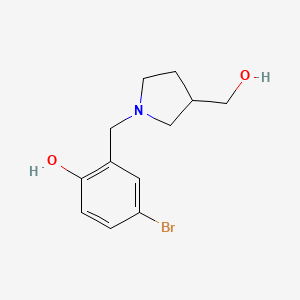
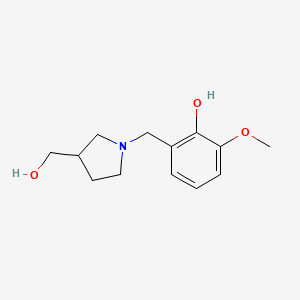
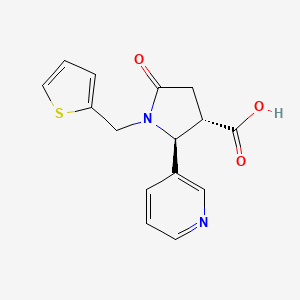
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
